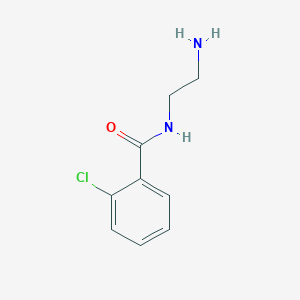

N-(2-Aminoethyl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Aminoethyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminoethyl group attached to a chlorobenzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows: [ \text{2-chlorobenzoyl chloride} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(2-Aminoethyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.

Oxidation and Reduction: The aminoethyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Formation of N-substituted derivatives.

Condensation Reactions: Formation of Schiff bases.

Oxidation and Reduction: Formation of corresponding oxidized or reduced products.

Applications De Recherche Scientifique

N-(2-Aminoethyl)-2-chlorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-(2-Aminoethyl)-2-chlorobenzamide can be compared with other benzamide derivatives such as:

- N-(2-Aminoethyl)-3-chlorobenzamide

- N-(2-Aminoethyl)-4-chlorobenzamide

- N-(2-Aminoethyl)-2-bromobenzamide

These compounds share similar structural features but differ in the position or type of halogen substituent, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can confer distinct properties and applications.

Activité Biologique

N-(2-Aminoethyl)-2-chlorobenzamide, also known as this compound hydrochloride, is a benzamide derivative notable for its significant biological activity. This compound exhibits interactions with various enzymes and receptors, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C9H10ClN3O

- Molecular Weight : Approximately 235.11 g/mol

- Structure : Contains an aminoethyl group and a chlorine atom at the second position of the benzene ring.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with ethylenediamine, often requiring a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Purification methods include recrystallization and column chromatography.

Enzyme Interactions

This compound primarily acts as a reversible inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters such as dopamine. Its mechanism involves competitive inhibition, where it binds to the enzyme but allows for recovery of activity upon dialysis, indicating it is a mechanism-based reversible inhibitor .

Table 1: Inhibition Potency of this compound

| Enzyme | IC50 Value (μM) | Type of Inhibition |

|---|---|---|

| MAO-B | ~0.03 | Reversible |

| MAO-A | >100 | Not significantly inhibited |

Therapeutic Potential

Research indicates that this compound has potential therapeutic effects against neurological disorders and cancer. Its ability to modulate enzyme activity involved in neurotransmitter metabolism suggests applications in treating conditions like Parkinson's disease and depression .

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on neurotransmitter levels showed that it significantly influenced the metabolism of catecholamines. The compound was found to reduce urinary excretion of deaminated catecholamine metabolites, which correlates with increased levels of non-deaminated metabolites, suggesting an enhancement in neurotransmitter availability .

Applications in Research

This compound is also utilized in developing fluorescent probes for imaging purposes due to its unique chemical properties. Its interaction with various molecular targets makes it a versatile compound in both research and clinical applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| N-(2-aminoethyl)benzamide | Lacks chlorine substitution; different properties |

| 2-chlorobenzamide | Lacks the aminoethyl group; affects reactivity |

| N-(2-aminoethyl)-4-chlorobenzamide | Similar structure but differs in chlorine position |

| N-(2-aminoethyl)-2-chloroacetamide hydrochloride | Contains an acetamide moiety instead of benzamide |

The presence of both the aminoethyl group and chlorine atom in this compound confers distinct reactivity and biological activity compared to these similar compounds, enhancing its applicability in pharmacological research.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWGQHNZCDFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515623 |

Source

|

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65389-77-7 |

Source

|

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.